molecular formula C8H7Br2F B1288748 1,4-Bis(bromomethyl)-2-fluorobenzene CAS No. 69857-33-6

1,4-Bis(bromomethyl)-2-fluorobenzene

Cat. No. B1288748
CAS RN: 69857-33-6
M. Wt: 281.95 g/mol
InChI Key: DTZIIJGSYDFCQT-UHFFFAOYSA-N
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Description

1,4-Bis(bromomethyl)-2-fluorobenzene is an organic compound that is used in a variety of scientific applications. It is a brominated fluorinated derivative of benzene that has been widely studied and used in research. This compound has many unique properties that make it a useful tool in the laboratory.

Scientific Research Applications

Improved Synthesis

The improved synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene, using p-xylene as the starting material through a four-step reaction, demonstrates the compound's relevance in synthetic chemistry. Radical bromination of 1,4-dimethyl-2-fluorobenzene using N-bromosuccinimide and azobisisobutyronitrile as the initiator resulted in a 30% yield. This process highlights the compound's utility in creating complex organic molecules (Song Yan-min, 2007).

Coordination Chemistry of Fluorocarbons

1,4-Bis(bromomethyl)-2-fluorobenzene plays a significant role in the coordination chemistry of fluorocarbons. The compound's reactions with bis(trifluoroacetamides) lead to the formation of fluorocryptands and their metal ion complexes. These reactions and the subsequent complexation of alkali and alkaline earth metal ions demonstrate the compound's importance in studying fluorine-metal interactions (H. Plenio et al., 1997).

Covalently Bonded Fluorine as a σ-Donor

The compound is essential in the synthesis of novel fluoro cryptands and fluoro crown ethers. Its reactions with various compounds illustrate its role as a σ-donor for Group I and II metal ions. The study of its complexes and the shifts in 19F NMR resonances further emphasize its scientific significance (H. Plenio & Ralph Diodone, 1996).

Photophysical Behavior

1,4-Bis(bromomethyl)-2-fluorobenzene is also vital in understanding the photophysical behavior of certain compounds. Studies involving its derivatives provide insights into the effects of chromophore aggregation and planarization, crucial for understanding the photophysics of related compounds (M. Levitus et al., 2001).

Synthesis and Characterization of Fluorinated Ligands

The compound is instrumental in synthesizing and characterizing fluorinated bis(pyrazoles). These studies, involving Sonogashira coupling reactions and assessments of absorption and fluorescence emission properties, underline the compound's role in creating materials with potential applications in sensing and organic electronics (A. Pedrini et al., 2020).

properties

IUPAC Name

1,4-bis(bromomethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2F/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZIIJGSYDFCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616458
Record name 1,4-Bis(bromomethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(bromomethyl)-2-fluorobenzene

CAS RN

69857-33-6
Record name 1,4-Bis(bromomethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HT Xi, TT Yi, XQ Sun - Chinese Chemical Letters, 2010 - Elsevier
Two novel fluorine-containing cyclophanes 1 and 2 incorporating a 1,4-bismethylfluorophenylene subunits have been synthesized via the template-directed clipping methodology and …
Number of citations: 7 www.sciencedirect.com
M Zheng, AM Sarker, EE Gürel, PM Lahti… - …, 2000 - ACS Publications
A series of new PPV-based alternating copolymers containing conjugated and nonconjugated blocks have been synthesized with the objective of raising the glass transition …
Number of citations: 84 pubs.acs.org
W He, M Lu, Y He, Y Song - CHEMICAL REAGENTS, 2007
Number of citations: 0

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